molecular formula C18H18Cl2O2 B14656607 Butyl 2,2-bis(4-chlorophenyl)acetate CAS No. 42991-55-9

Butyl 2,2-bis(4-chlorophenyl)acetate

Cat. No.: B14656607
CAS No.: 42991-55-9
M. Wt: 337.2 g/mol
InChI Key: POHHNDQPDMJXPR-UHFFFAOYSA-N
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Description

Butyl 2,2-bis(4-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is derived from 2,2-bis(4-chlorophenyl)acetic acid and butanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2-bis(4-chlorophenyl)acetate typically involves the esterification of 2,2-bis(4-chlorophenyl)acetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalystbutyl 2,2-bis(4-chlorophenyl)acetate+water\text{2,2-bis(4-chlorophenyl)acetic acid} + \text{butanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalyst​butyl 2,2-bis(4-chlorophenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2-bis(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-bis(4-chlorophenyl)acetic acid and butanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: 2,2-bis(4-chlorophenyl)acetic acid and butanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted derivatives on the aromatic rings.

Scientific Research Applications

Butyl 2,2-bis(4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2,2-bis(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-chlorophenyl)acetic acid: The parent acid from which the ester is derived.

    Butyl acetate: A simpler ester with different chemical properties.

    4-chlorophenylacetic acid: A related compound with a single chlorophenyl group.

Uniqueness

Butyl 2,2-bis(4-chlorophenyl)acetate is unique due to the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from simpler esters and related compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

42991-55-9

Molecular Formula

C18H18Cl2O2

Molecular Weight

337.2 g/mol

IUPAC Name

butyl 2,2-bis(4-chlorophenyl)acetate

InChI

InChI=1S/C18H18Cl2O2/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17H,2-3,12H2,1H3

InChI Key

POHHNDQPDMJXPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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